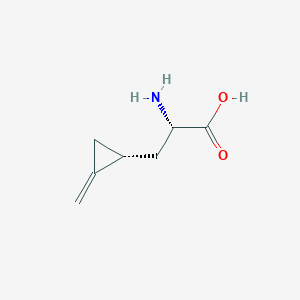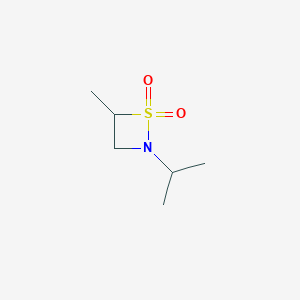
Celecoxib Carboxylic Acid
Overview
Description
Celecoxib Carboxylic Acid is a metabolite of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib is primarily used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and familial adenomatous polyposis. This compound is formed through the metabolic oxidation of Celecoxib and plays a crucial role in the pharmacokinetics and pharmacodynamics of the parent drug .
Mechanism of Action
Celecoxib Carboxylic Acid: , also known as Celecoxib metabolite M2, UNII-EQJ1364UKF, Carboxylic acid celecoxib, or 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid, is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This article explores its mechanism of action in detail.
Target of Action
This compound primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds involved in inflammation and pain signaling .
Mode of Action
This compound inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of COX-2 by this compound affects several biochemical pathways:
- NF-κB Pathway : By reducing prostaglandin levels, this compound may indirectly modulate the NF-κB pathway, which is involved in the regulation of immune responses and inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of COX-2 by this compound leads to a decrease in the synthesis of pro-inflammatory prostaglandins. This results in reduced inflammation, pain, and fever. At the cellular level, the compound’s action can lead to decreased leukocyte infiltration and reduced expression of inflammatory cytokines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance:
- Drug Interactions : Concurrent use of other medications metabolized by CYP2C9 can affect the metabolism and efficacy of this compound .
Understanding these factors is crucial for optimizing its therapeutic use.
: DrugBank : Medicine.com
Biochemical Analysis
Biochemical Properties
Celecoxib Carboxylic Acid plays a crucial role in biochemical reactions. It is produced through the metabolism of Celecoxib, primarily by the cytochrome P450 (CYP) 2C9 isoenzyme . The metabolism involves hydroxylation at the methyl moiety of Celecoxib, followed by further oxidation of the hydroxyl group to form this compound . This metabolite interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Celecoxib, from which this compound is derived, is known to inhibit COX-2, leading to decreased formation of prostaglandin precursors
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on Celecoxib have shown its effectiveness in reducing tumor growth in animal models . The dosage effects of this compound in animal models need to be further explored.
Metabolic Pathways
This compound is involved in the metabolic pathways of Celecoxib. Celecoxib is extensively metabolized, initially through methyl-hydroxylation to hydroxy celecoxib, and then further rapid oxidation to this compound . This process involves the action of the CYP2C9 isoenzyme .
Transport and Distribution
Celecoxib, the parent compound, is known to be extensively protein-bound, primarily to plasma albumin . Specific information on the transport and distribution of this compound is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the condensation of 4-hydrazineylbenzenesulfonamide with diketone in a refluxing solvent, followed by crystallization to obtain a regiopure material. Subsequent bromination and hydrolysis reactions convert Celecoxib to its hydroxy derivative, which is then rapidly oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions: Celecoxib Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of Celecoxib to this compound.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Tetrabutylammonium permanganate in aqueous medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: this compound.
Reduction: Hydroxy Celecoxib.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Celecoxib Carboxylic Acid has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Celecoxib in the human body.
Drug Development: Serves as a reference compound in the development of new COX-2 inhibitors.
Biological Research: Investigated for its potential anti-inflammatory and anticancer properties.
Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical reactions
Comparison with Similar Compounds
Celecoxib Carboxylic Acid can be compared with other COX-2 inhibitors and their metabolites, such as:
- Etoricoxib Carboxylic Acid
- Rofecoxib Carboxylic Acid
- Valdecoxib Carboxylic Acid
Uniqueness: this compound is unique due to its specific metabolic pathway and the selective inhibition of COX-2 with minimal effects on COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNOVFEXONZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434744 | |
| Record name | Celecoxib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170571-01-4 | |
| Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carboxycelecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do genetic polymorphisms of CYP2C9 affect celecoxib metabolism?
A1: Research suggests that genetic variations in the CYP2C9 enzyme, primarily responsible for metabolizing celecoxib into its carboxylic acid metabolite, can significantly influence the drug's pharmacokinetics. [] While the provided abstracts don't delve into specific polymorphisms, they highlight that individuals with certain CYP2C9 variants might experience altered celecoxib breakdown and elimination rates. This could lead to variations in drug efficacy and potential adverse effects depending on the individual's genetic makeup. Further research exploring these specific polymorphisms and their clinical implications is crucial for personalized medicine approaches.
Q2: Why was deuterium-labeled celecoxib synthesized, and what advantages does it offer in research?
A2: The synthesis of deuterium-labeled celecoxib, as mentioned in one of the research papers [], likely serves as a tool for tracing the drug's metabolic pathway in various studies. Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their chemical behavior. This allows researchers to track the labeled celecoxib and its metabolites with high sensitivity, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding celecoxib's metabolic fate is crucial for optimizing its therapeutic use and minimizing potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)


